2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid
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Overview
Description
2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-methylbenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Hydrolysis: The intermediate product is then subjected to hydrolysis under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to inflammation, oxidative stress, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid: Similar structure but with a different position of the methoxy group.
2,2-Dimethyl-4-(5-hydroxy-2-methylphenyl)-4-oxobutyric acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2,2-Dimethyl-4-(5-methoxy-2-methylphenyl)-4-oxobutyric acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-(5-methoxy-2-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9-5-6-10(18-4)7-11(9)12(15)8-14(2,3)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMGSLAKHAJOEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C(=O)CC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225750 |
Source
|
Record name | 5-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-27-1 |
Source
|
Record name | 5-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-α,α,2-trimethyl-γ-oxobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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